molecular formula C7H8N2OS B1523273 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one CAS No. 1235439-16-3

1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one

Cat. No. B1523273
CAS RN: 1235439-16-3
M. Wt: 168.22 g/mol
InChI Key: QKIYFQKKBDLZKC-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 1235439-16-3. It has a molecular weight of 168.22 . The compound is also known by its IUPAC name, 1-cyclopropyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone .


Synthesis Analysis

The synthesis of dihydropyrimidinones (DHPMs), which includes “1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one”, has been a subject of interest due to their significant biological activities. The Biginelli reaction is a common method for synthesizing DHPMs. This involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .


Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one” is 1S/C7H8N2OS/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.22 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results.

Scientific Research Applications

Supramolecular Synthesis Under Neat Conditions

An efficient, solvent-free method utilizing sulfonated β-cyclodextrin as a recyclable catalyst has been developed for synthesizing various 3,4-dihydropyrimidin-2(1H)-one/thiones. This method offers high yields, short reaction times, and showcases sulfonated β-cyclodextrin's effectiveness as a recyclable heterogeneous catalyst for this transformation (Asghari, Tajbakhsh, Jafarzadeh Kenari, & Khaksar, 2011).

Multicomponent Synthesis with Medicinal Utility

A one-step, three-component reaction has been developed for preparing 2-amino-3,5-dicyano-6-sulfanylpyridines and corresponding 1,4-dihydropyridines, which are key scaffolds in medicinal chemistry. This method allows for the synthesis of these compounds from a variety of aldehydes, thiols, and malononitrile, highlighting their potential as antiinflammatory agents (Evdokimov, Magedov, Kireev, & Kornienko, 2006).

Green Synthesis Approaches

Research into environmentally friendly and green chemistry approaches for synthesizing dihydropyrimidin-4-ones has been conducted. These studies focus on using recyclable catalysts, solvent-free conditions, and methods that reduce the use of hazardous substances, thereby contributing to sustainable chemical practices and minimizing environmental impact (Kęciek, Paprocki, Koszelewski, & Ostaszewski, 2020).

Novel Catalysts for Synthesis

The development of novel catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones has been explored, with a focus on materials that offer recyclability, efficiency, and environmental friendliness. These catalysts facilitate the synthesis of these compounds under solvent-free conditions or in water, showcasing the push towards greener synthesis methods (VinayKumarK et al., 2021).

properties

IUPAC Name

1-cyclopropyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIYFQKKBDLZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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